NQO1 Binding Affinity Comparison
Diminutol inhibits NQO1 with a reported Ki of 1.72 µM [1]. This places its binding affinity in a distinct range compared to other common NQO1 inhibitors. For example, dicoumarol exhibits a Ki,app of 1.15 nM for wild-type NQO1, which is over 1000-fold lower (more potent) [2]. Conversely, ES936 acts as a mechanism-based irreversible inhibitor, making direct affinity comparisons less meaningful; its functional effects are measured via cell growth inhibition (IC50 values of 108 nM and 365 nM in MIA PaCa-2 and BxPC-3 cells, respectively) . The moderate, reversible affinity of Diminutol makes it particularly suitable for experiments where washout or temporal control of NQO1 activity is required.
| Evidence Dimension | NQO1 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.72 µM |
| Comparator Or Baseline | Dicoumarol: Ki,app = 1.15 nM |
| Quantified Difference | Diminutol Ki is ~1500-fold higher (less potent) than dicoumarol Ki,app |
| Conditions | In vitro enzymatic assay for Diminutol; recombinant wild-type NQO1 for dicoumarol |
Why This Matters
Procurement of Diminutol is justified when a reversible, moderate-affinity inhibitor is needed to study the NQO1-microtubule axis without the ultra-potent or irreversible effects of other probes.
- [1] Bertin Bioreagent. Diminutol (CAT N°: 18237) Technical Datasheet. View Source
- [2] Pey AL, et al. The FAD-Dependent Oxidoreductase NQO1: A Multifaceted Player in Redox Biology. Table 1. Inhibition constants. Data derived from Portland Press publications. View Source
